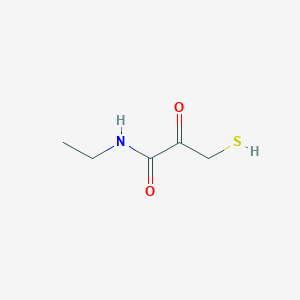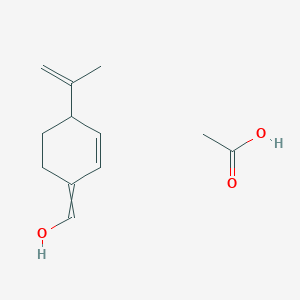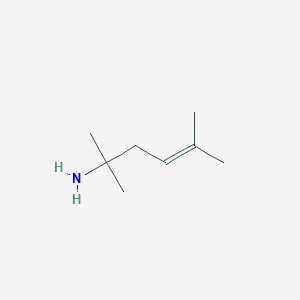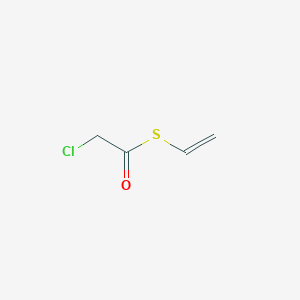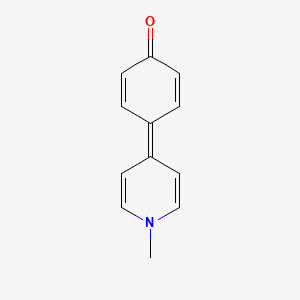
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is an organic compound that features a pyridine ring fused with a cyclohexadienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of a pyridine derivative with a cyclohexadienone precursor. Common reagents might include methylating agents and catalysts to facilitate the formation of the ylidene linkage.
Industrial Production Methods
Industrial production methods would likely involve scalable synthetic routes that ensure high yield and purity. This might include optimized reaction conditions such as controlled temperature, pressure, and the use of industrial-grade solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen, altering the compound’s electronic structure.
Substitution: Substitution reactions might involve replacing one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one could have several applications in scientific research:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in materials science and engineering applications.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with molecular targets, potentially affecting biological pathways. This could include binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine structures.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone structures.
Uniqueness
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific combination of pyridine and cyclohexadienone structures, which may confer distinct chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
143213-08-5 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
4-(1-methylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H11NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-9H,1H3 |
Clé InChI |
JXVBLESYBMPMGJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C2C=CC(=O)C=C2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


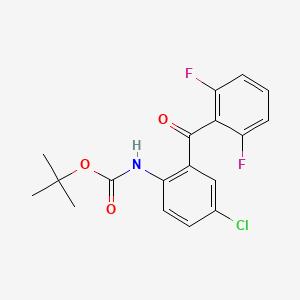
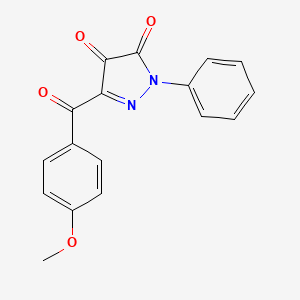
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
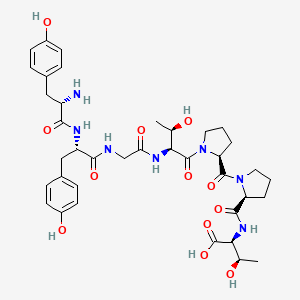
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
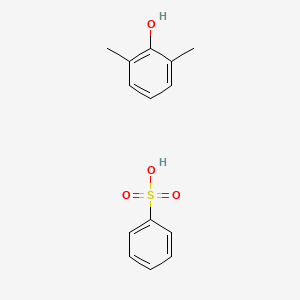

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
